molecular formula C11H17NS2 B13304924 N-[2-(Thiophen-2-yl)ethyl]thian-4-amine

N-[2-(Thiophen-2-yl)ethyl]thian-4-amine

Cat. No.: B13304924
M. Wt: 227.4 g/mol
InChI Key: OYBGJQSYRMHCBL-UHFFFAOYSA-N
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Description

N-[2-(Thiophen-2-yl)ethyl]thian-4-amine is a chemical compound with the molecular formula C11H17NS2 and a molecular weight of 227.4 g/mol . This compound is characterized by the presence of a thiophene ring and a thian-4-amine group, making it an aromatic amine. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Thiophen-2-yl)ethyl]thian-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Thiophen-2-yl)ethyl]thian-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of N-[2-(Thiophen-2-yl)ethyl]thian-4-amine involves its interaction with molecular targets and pathways. The compound’s thiophene ring allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. It may also act as a ligand in coordination chemistry, forming complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Thiophen-2-yl)ethyl]thian-4-amine is unique due to its combination of a thiophene ring and a thian-4-amine group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H17NS2

Molecular Weight

227.4 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)thian-4-amine

InChI

InChI=1S/C11H17NS2/c1-2-11(14-7-1)3-6-12-10-4-8-13-9-5-10/h1-2,7,10,12H,3-6,8-9H2

InChI Key

OYBGJQSYRMHCBL-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NCCC2=CC=CS2

Origin of Product

United States

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